molecular formula C25H21Cl2N3O B11047860 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B11047860
M. Wt: 450.4 g/mol
InChI Key: ZOILVUMGCOJFHP-UHFFFAOYSA-N
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Description

The compound 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic molecule that features a combination of benzodiazole and pyrrolidinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the 2,4-Dichlorophenyl Group: This step involves the reaction of the benzodiazole core with 2,4-dichlorobenzyl chloride under basic conditions.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a 3-methylphenyl-substituted amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used as a probe to study the interactions of benzodiazole derivatives with biological targets.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole core is known to interact with GABA receptors, while the pyrrolidinone ring may enhance binding affinity and specificity. The compound may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(1H-1,3-benzodiazol-2-yl)ethanone
  • 4-(2,4-Dichlorophenyl)-1H-1,3-benzodiazol-2-amine
  • 1-(3-Methylphenyl)-2-pyrrolidinone

Uniqueness

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE: is unique due to its combination of benzodiazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This combination allows for enhanced binding interactions and potential therapeutic applications that are not observed with simpler analogs.

Properties

Molecular Formula

C25H21Cl2N3O

Molecular Weight

450.4 g/mol

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21Cl2N3O/c1-16-5-4-6-20(11-16)29-15-18(12-24(29)31)25-28-22-7-2-3-8-23(22)30(25)14-17-9-10-19(26)13-21(17)27/h2-11,13,18H,12,14-15H2,1H3

InChI Key

ZOILVUMGCOJFHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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